methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
CAS No.: 899725-12-3
VCID: VC11884834
Molecular Formula: C22H21ClN2O4S2
Molecular Weight: 477.0 g/mol
* For research use only. Not for human or veterinary use.
![methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate - 899725-12-3](/images/structure/VC11884834.png)
Description |
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound notable for its structural diversity and potential applications in medicinal chemistry. This compound features a thiophene ring, a piperazine moiety, and both sulfonyl and carboxylate functional groups, making it significant in various fields such as pharmacology and organic synthesis. Molecular Formula and Weight
Structural RepresentationThe structure of methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate can be depicted as follows:
Synthesis of the CompoundThe synthesis of methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate typically involves several key steps:
Careful control of reaction conditions such as temperature and solvent choice is crucial to optimize yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm the structure of the synthesized compound. Mechanism of ActionResearch indicates that compounds containing piperazine structures exhibit diverse biological activities, including:
The mechanism of action for methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate primarily revolves around its interaction with various biological targets, particularly through modulation of neurotransmitter receptors. Applications in Scientific ResearchMethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate has several applications in scientific research:
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 899725-12-3 | ||||||||||||||
Product Name | methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate | ||||||||||||||
Molecular Formula | C22H21ClN2O4S2 | ||||||||||||||
Molecular Weight | 477.0 g/mol | ||||||||||||||
IUPAC Name | methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate | ||||||||||||||
Standard InChI | InChI=1S/C22H21ClN2O4S2/c1-29-22(26)20-21(19(15-30-20)16-5-3-2-4-6-16)31(27,28)25-13-11-24(12-14-25)18-9-7-17(23)8-10-18/h2-10,15H,11-14H2,1H3 | ||||||||||||||
Standard InChIKey | NCHWAGCZIHQISD-UHFFFAOYSA-N | ||||||||||||||
SMILES | COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | ||||||||||||||
Canonical SMILES | COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | ||||||||||||||
PubChem Compound | 16813273 | ||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume